Bis(1,5-cyclooctadiene)nickel(0)
Description
Historical Context and Significance of Bis(1,5-cyclooctadiene)nickel(0) as a Nickel(0) Precatalyst
First reported in 1960 by Professor Günther Wilke, Bis(1,5-cyclooctadiene)nickel(0) quickly became a cornerstone in organometallic chemistry. strem.com Its discovery was a pivotal moment, providing a soluble and highly reactive source of zerovalent nickel for catalysis. strem.com Prior to the widespread availability of Ni(COD)₂, generating active Ni(0) species often required harsh reduction conditions of Ni(II) salts. strem.comencyclopedia.pub Ni(COD)₂ offered a more direct and milder route to catalytically active Ni(0) complexes. strem.com
The compound is an 18-electron, d¹⁰ complex, a stable electron configuration that contributes to its utility. strem.com The pseudo-tetrahedral arrangement of the olefinic C=C bonds around the nickel center results in a diamagnetic species that can be readily characterized by NMR spectroscopy. strem.com The solubility of Ni(COD)₂ in common organic solvents like benzene, toluene (B28343), and tetrahydrofuran (B95107) is a direct result of the cyclooctadiene ligands, a significant practical advantage for its use in homogeneous catalysis. wikipedia.orgstrem.com
However, the very lability of the COD ligands that makes Ni(COD)₂ an excellent precatalyst also renders it susceptible to oxidation, necessitating storage under an inert atmosphere and at low temperatures. strem.com The quality of the bright yellow powder can often be visually assessed, with decomposition leading to darker, less active material. strem.com
Overview of its Pivotal Role in Homogeneous and Emerging Heterogeneous Catalysis Development
The application of Ni(COD)₂ as a precatalyst has been extensive, with its involvement reported in over 100,000 chemical reactions. strem.com Its primary role is as a starting material for the in situ generation of catalytically active Ni(0) species. By introducing other ligands, chemists can readily synthesize a diverse library of nickel catalysts tailored for specific transformations. strem.com
In Homogeneous Catalysis:
Ni(COD)₂ has been instrumental in the development of a wide range of nickel-catalyzed reactions. These include:
Cross-Coupling Reactions: It is a key precatalyst for various cross-coupling reactions, which are fundamental transformations in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. indiamart.comsigmaaldrich.comresearchgate.net
Cycloaddition Reactions: Ni(COD)₂ catalyzes cycloaddition reactions, such as the cyclization of benzamides with internal alkynes. sigmaaldrich.comresearchgate.net
Olefin Polymerization and Oligomerization: It serves as a catalyst for the polymerization and dimerization of olefins. researchgate.netnichia.co.jp
Carboxylation Reactions: The complex is used in regioselective and stereoselective carboxylation and cyclization of various substrates. sigmaaldrich.com
The effectiveness of Ni(COD)₂ in these reactions is often dependent on the choice of ancillary ligands, which can modulate the reactivity and selectivity of the nickel center. nih.gov While the COD ligands are often considered "innocent," research has shown they can sometimes have a detrimental effect on catalytic activity, leading to the development of COD-free nickel precatalysts for certain applications. nih.govresearchgate.net
Emerging Role in Heterogeneous Catalysis:
While predominantly used in homogeneous catalysis, the principles of Ni(COD)₂ chemistry are influencing the development of heterogeneous catalysts. The drive for more sustainable and recyclable catalytic systems has led to research into immobilizing nickel complexes on solid supports. The fundamental understanding of ligand exchange and oxidative addition at the nickel center, gained from studies with Ni(COD)₂, is crucial for designing these next-generation catalysts.
Furthermore, there is a significant push to replace expensive precious metal catalysts, like palladium, with more abundant and cost-effective base metals such as nickel. acs.org This has further intensified research into developing versatile and robust nickel precatalysts. While air-stable Ni(II) precatalysts are gaining traction due to their ease of handling, Ni(COD)₂ remains a benchmark and a critical tool for fundamental studies and the rapid screening of new catalytic reactions. acs.orgencyclopedia.pub The development of air-stable Ni(0) complexes that are functionally equivalent to Ni(COD)₂ is an active area of research, aiming to combine the high reactivity of Ni(0) with the practical advantages of bench-stable compounds. nih.gov
Table 1: Properties of Bis(1,5-cyclooctadiene)nickel(0)
| Property | Value | Reference |
| Chemical Formula | C₁₆H₂₄Ni | wikipedia.org |
| Molar Mass | 275.06 g/mol | wikipedia.org |
| Appearance | Yellow solid | wikipedia.org |
| Melting Point | 60 °C (decomposes) | wikipedia.org |
| Solubility | Soluble in benzene, tetrahydrofuran, toluene | wikipedia.org |
Table 2: Selected Applications of Ni(COD)₂ in Catalysis
| Reaction Type | Example | Reference |
| Cross-Coupling | Asymmetric α-arylation of ketones | sigmaaldrich.com |
| Cycloaddition | Cyclization of benzamides with internal alkynes | sigmaaldrich.com |
| Polymerization | Olefin polymerization | nichia.co.jp |
| Carboxylation | Methyl carboxylation of homopropargylic alcohols | sigmaaldrich.com |
Structure
2D Structure
Properties
IUPAC Name |
cycloocta-1,5-diene;nickel | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H12.Ni/c2*1-2-4-6-8-7-5-3-1;/h2*1-2,7-8H,3-6H2; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTIUDXYIUKIIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC=C1.C1CC=CCCC=C1.[Ni] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24Ni | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Record name | BIS(1,5-CYCLOOCTADIENE)NICKEL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20070 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2024614 | |
| Record name | Bis(1,5-cyclooctadiene) nickel | |
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Molecular Weight |
275.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Bis(1,5-cyclooctadiene)nickel appears as yellow crystals or yellowish green solid. (NTP, 1992), Yellow or yellowish-green solid; [CAMEO] Yellow crystalline solid; [MSDSonline] | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | BIS(1,5-CYCLOOCTADIENE)NICKEL | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | Bis(1,5-cyclooctadiene)nickel | |
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Boiling Point |
Decomposes (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | BIS(1,5-CYCLOOCTADIENE)NICKEL | |
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| URL | https://cameochemicals.noaa.gov/chemical/20070 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
Decomposes (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | BIS(1,5-CYCLOOCTADIENE)NICKEL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20070 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
1295-35-8 | |
| Record name | BIS(1,5-CYCLOOCTADIENE)NICKEL | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Bis(1,5-cyclooctadiene) nickel | |
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| Record name | Bis(1,5-cyclooctadiene)nickel | |
| Source | European Chemicals Agency (ECHA) | |
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Melting Point |
284 to 288 °F (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | BIS(1,5-CYCLOOCTADIENE)NICKEL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20070 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Coordination Chemistry and Ligand Dynamics of Bis 1,5 Cyclooctadiene Nickel 0
Lability and Substitutional Reactivity of 1,5-Cyclooctadiene (B75094) Ligands
Bis(1,5-cyclooctadiene)nickel(0), or Ni(COD)₂, is a cornerstone of nickel(0) chemistry, primarily due to the labile nature of its 1,5-cyclooctadiene (COD) ligands. wikipedia.orgchemeurope.com These ligands are readily displaced by a wide array of other ligands, including phosphines, phosphites, bipyridines, and isocyanides, making Ni(COD)₂ an excellent precursor for the synthesis of various nickel(0) complexes. wikipedia.orgresearchgate.net The stability of the Ni(COD)₂ complex itself is attributed to the chelate effect of the bidentate COD ligand. chemeurope.com However, this stability is moderate, allowing for facile ligand substitution, which is a critical feature for its extensive use in catalysis. wikipedia.orgchemeurope.com
The substitutional reactivity of the COD ligands is a key aspect of Ni(COD)₂ chemistry. The complex is frequently used to generate more catalytically active species in situ. For instance, in the presence of phosphine (B1218219) ligands, Ni(COD)₂ catalyzes various organic transformations. wikipedia.org The displacement of COD is often the initial step in these catalytic cycles. It has been observed that in some reactions, the COD ligands are not merely innocent bystanders; they can participate in or interfere with the desired catalytic transformation. nih.gov For example, in certain benzylation reactions of terminal alkenes, the COD ligands themselves can be benzylated in preference to the intended substrate, acting as a competitive inhibitor. nih.gov This highlights the dynamic and reactive nature of the coordinated COD.
The synthesis of novel nickel complexes often begins with the displacement of the COD ligands from Ni(COD)₂. researchgate.net This process allows for the formation of a diverse range of nickel-olefin and other nickel-ligand complexes. wikipedia.orgresearchgate.net The ease of this substitution makes Ni(COD)₂ a versatile starting material in organometallic synthesis. researchgate.net Oxidation of Ni(COD)₂ can also lead to highly reactive species. For instance, oxidation with a silver salt containing a weakly coordinating anion produces the cationic complex [Ni(COD)₂]⁺, which serves as a source for "naked" nickel(I) chemistry. wikipedia.orgosti.gov
Ligand Exchange Mechanisms and Kinetics
The exchange of the 1,5-cyclooctadiene (COD) ligands in Bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)₂) with other ligands is a fundamental process that underpins its utility as a precatalyst. The mechanism and kinetics of this exchange are influenced by several factors, including the nature of the incoming ligand and the solvent.
Ligand substitution reactions at metal centers can proceed through a spectrum of mechanisms, broadly categorized as associative, dissociative, and interchange pathways. libretexts.orgyoutube.comyoutube.comlibretexts.org
Associative (A) Mechanism: In this pathway, the incoming ligand first coordinates to the metal center, forming an intermediate with a higher coordination number, followed by the departure of the leaving group. libretexts.org This mechanism is common for complexes with 16 or fewer valence electrons, which have available coordination sites. libretexts.org Associative substitution is often characterized by a second-order rate law. libretexts.org
Dissociative (D) Mechanism: This mechanism involves the initial departure of a ligand to form an intermediate with a lower coordination number, which is then attacked by the incoming ligand. libretexts.org This pathway is more typical for coordinatively saturated 18-electron complexes. libretexts.org
Kinetic studies of the reaction of Ni(COD)₂ with bipyridine (bpy) and its derivatives have provided insights into the operative mechanisms. In solvents like tetrahydrofuran (B95107) (THF), the reaction kinetics suggest a mechanism involving a 20-electron intermediate, which points towards an associative pathway where the incoming ligand coordinates to the nickel center before a COD ligand fully dissociates. oup.com The reaction follows pseudo-first-order kinetics with respect to the concentration of Ni(COD)₂. oup.com
The solvent plays a crucial role in the ligand exchange kinetics of Ni(COD)₂. In a coordinating solvent like dimethylformamide (DMF), the reaction of Ni(COD)₂ with bipyridine ligands follows a second-order rate law, and the rate is independent of the concentration of added free COD. oup.com This suggests that the solvent can participate in the reaction, potentially by coordinating to the nickel center and facilitating the displacement of the COD ligand. In contrast, in a less coordinating solvent like THF, the rate of the exchange reaction is accelerated by the addition of COD. oup.com
The steric and electronic properties of the incoming ligand also significantly affect the exchange rates. For bipyridine ligands in DMF, the reactivity increases with the presence of electron-donating methyl groups on the bipyridine ring, in the order bpy < DMbpy < TMbpy. oup.com However, it's not always a simple trend. In some cases, a combination of steric bulk and electronic effects governs the reaction rates, and neither property is solely dominant. acs.org For instance, studies on the reaction of [Ni(COD)(dppf)] with alkyl halides in the presence of various monodentate ligands showed that sterically bulky and electron-donating ligands tend to decrease the reaction rate. acs.org
Table 1: Kinetic Data for the Reaction of Ni(COD)₂ with Bipyridine Ligands
Formation and Characterization of Novel Nickel-Olefin and Nickel-Ligand Complexes
A significant application of Bis(1,5-cyclooctadiene)nickel(0) is its role as a precursor for the synthesis of a wide variety of novel nickel-olefin and other nickel-ligand complexes. wikipedia.orgresearchgate.net The facile displacement of the COD ligands allows for the introduction of other functionalities, leading to complexes with tailored properties. chemeurope.com
The reaction of Ni(COD)₂ with other olefins can lead to the formation of new nickel-olefin complexes. For example, the reaction with ethylene (B1197577) can produce tris(ethylene)nickel(0), [Ni(C₂H₄)₃]. wikipedia.org Similarly, reaction with other olefins like norbornene can yield complexes such as Ni(nor)₃, which has been shown to be an active catalyst in cross-coupling reactions. acs.org The synthesis of these complexes often involves the simple displacement of the COD ligands by an excess of the desired olefin.
Beyond simple olefins, Ni(COD)₂ is used to synthesize complexes with a diverse range of ligands. The reaction with carbon monoxide, for instance, yields the highly toxic but synthetically useful nickel tetracarbonyl, Ni(CO)₄, in situ. chemeurope.comwikipedia.org This method of generation is advantageous as it avoids the handling and storage of the volatile and hazardous Ni(CO)₄. wikipedia.org
Furthermore, Ni(COD)₂ is a starting material for creating complexes with more complex ligand architectures. For example, its reaction with N-donor ligands has been studied to synthesize new nickel complexes. uni-giessen.de Efforts to create a binuclear nickel(0) complex using the tetradentate ligand 1,2-bis(2,2´-bipyridine-6-yl)ethane (O-BPy) from Ni(COD)₂ resulted in the formation of [Ni₂(O-BPy)(eta²-C₄H₆)₂], suggesting a nickel-catalyzed cleavage of the COD ligand. uni-giessen.de
The characterization of these newly formed complexes relies on a variety of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of these complexes in solution. X-ray crystallography provides definitive structural information in the solid state.
Role of Auxiliary Ligands in Stabilizing Transient Nickel Species
Auxiliary ligands play a critical role in stabilizing transient nickel species that are formed during catalytic reactions initiated by Ni(COD)₂. While Ni(COD)₂ itself is a stable 18-electron complex, the displacement of one or both COD ligands generates highly reactive, coordinatively unsaturated nickel(0) species. wikipedia.orgnih.gov These transient species are often the true catalysts, and their stability and reactivity are modulated by the coordination of auxiliary ligands.
Phosphines are a common class of auxiliary ligands used in conjunction with Ni(COD)₂. They can replace the COD ligands to form well-defined nickel-phosphine complexes, which are often more stable and have different catalytic properties than the parent Ni(COD)₂. wikipedia.org The electronic and steric properties of the phosphine ligand can be tuned to optimize the performance of the catalyst. For example, in some cross-coupling reactions, the addition of free phosphine ligands can accelerate the reaction by shifting the equilibrium towards the formation of a more active [Ni(dppf)₂] species from [Ni(COD)(dppf)]. acs.org
N-heterocyclic carbenes (NHCs) are another important class of auxiliary ligands that have been used to stabilize nickel intermediates. They are strong sigma-donors and can form robust bonds with the nickel center, leading to highly active and stable catalysts.
In some cases, the substrate itself or other components of the reaction mixture can act as auxiliary ligands. For instance, in certain cross-coupling reactions, electron-deficient olefins can coordinate to the nickel center and stabilize the catalytically active species. acs.org The coordination of these auxiliary ligands prevents the decomposition of the nickel catalyst and can also influence the selectivity of the reaction.
The stabilization of transient nickel(I) species is also an important aspect. While Ni(COD)₂ is a nickel(0) complex, it can be oxidized to nickel(I). The resulting [Ni(COD)₂]⁺ cation is a source of nickel(I), and the stability of this species is enhanced by the presence of weakly coordinating anions. osti.gov In catalytic cycles that involve nickel(I) intermediates, the presence of appropriate auxiliary ligands is crucial for stabilizing these paramagnetic species and enabling the desired catalytic transformation.
Catalytic Transformations Initiated or Mediated by Bis 1,5 Cyclooctadiene Nickel 0
Nickel-Catalyzed Cross-Coupling Reactions
Ni(COD)₂ is a premier precatalyst for a diverse range of nickel-catalyzed cross-coupling reactions. These reactions are powerful methods for constructing molecular complexity by forming new bonds between various coupling partners. The zerovalent nickel center of Ni(COD)₂ can initiate the catalytic cycle through oxidative addition to an electrophilic substrate, a key step in many cross-coupling processes. researchgate.netresearchgate.net
Carbon-Carbon Bond Formation
The formation of carbon-carbon bonds is a fundamental process in organic chemistry, and Ni(COD)₂-based catalysts have proven to be highly effective in this domain. These reactions typically involve the coupling of an organometallic nucleophile with an organic electrophile.
Kumada Coupling : This reaction, one of the earliest examples of a transition-metal-catalyzed cross-coupling, joins Grignard reagents with organic halides. organic-chemistry.org Ni(COD)₂ can be used to generate the active Ni(0) catalyst for these transformations. nih.gov For instance, in the study of benzylic sulfonamides, Ni(COD)₂ was employed as a precatalyst, and though it led to the desired product, it also promoted a competing β-hydride elimination reaction. nih.gov In other systems, such as the enantioselective coupling of symmetric cyclic sulfates with aromatic Grignard reagents, Ni(COD)₂ was found to promote the reaction, albeit with low conversion in the absence of a suitable ligand. nih.gov The catalytic cycle is believed to involve the oxidative addition of the organic halide to the Ni(0) species, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to form the C-C bond and regenerate the Ni(0) catalyst. nih.govyoutube.com
Catellani Reaction : The Catellani reaction is a multi-component reaction that allows for the functionalization of an aryl halide at both the ortho and ipso positions. wikipedia.org While traditionally catalyzed by palladium, nickel-based systems using Ni(COD)₂ as a precatalyst have been developed. nih.gov In a nickel-catalyzed Catellani-type annulation, Ni(COD)₂ in combination with a phosphine (B1218219) ligand like PPh₂Me was found to be essential for the transformation. nih.gov These reactions demonstrate the ability of nickel to participate in complex catalytic cycles involving C-H activation and multiple bond-forming events.
Suzuki-Miyaura Coupling : This widely used reaction couples organoboron compounds with organic halides or pseudohalides. sumitomo-chem.co.jp Ni(COD)₂ is an effective precatalyst for Suzuki-Miyaura couplings, often enabling reactions to proceed at room temperature and with a broad range of substrates, including less reactive aryl chlorides. sumitomo-chem.co.jptcichemicals.com For example, the coupling of 4'-chloroacetophenone (B41964) with phenylboronic acid is successfully achieved using Ni(COD)₂ with triphenylphosphine (B44618) as a ligand. tcichemicals.comtcichemicals.com The use of Ni(COD)₂ can sometimes lead to different stereochemical outcomes compared to Ni(II) precatalysts. nih.gov Encapsulation of Ni(COD)₂ in paraffin (B1166041) wax has been developed to allow for its use on the benchtop, overcoming its air and moisture sensitivity. nih.gov
| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| 4'-Chloroacetophenone | Phenylboronic acid | Ni(COD)₂ (4 mol%), PPh₃ (8 mol%), K₃PO₄ | THF | Room Temp | 92% | tcichemicals.comtcichemicals.com |
| Piperidinyl amide | N-methylpyrrole-2-boronic acid pinacol (B44631) ester | Paraffin-encapsulated Ni(COD)₂/Benz-ICy·HCl (5 mol% Ni) | 1,4-Dioxane | 120 °C | 91% | nih.gov |
| Allylic pivalate | Arylboroxine | Ni(COD)₂ | - | - | Quantitative (lower stereoselectivity) | nih.gov |
| 2-Fluorobenzofuran | Naphthalene-2-boronic acid | Ni(COD)₂ (10 mol%), PCy₃ (20 mol%), K₂CO₃ | - | Room Temp | Quantitative | beilstein-journals.org |
Aryl Halide Homocoupling : Ni(COD)₂ can mediate the homocoupling of aryl halides to form symmetrical biaryls. nih.gov This reaction, a low-temperature alternative to the Ullmann reaction, proceeds via oxidative addition of the aryl halide to the Ni(0) center. researchgate.net The resulting arylnickel(II) halide intermediate can then undergo further reactions to yield the biaryl product. researchgate.net This methodology has also been extended to the synthesis of poly(arylenes) by using dihaloarenes as starting materials. nih.gov Mechanistic studies on electrochemical homocoupling suggest the involvement of Ni(I) species and the formation of a high-valent Ni(III) intermediate before reductive elimination. rsc.orgnih.govrsc.org
Carbon-Heteroatom Bond Formation
The construction of bonds between carbon and heteroatoms such as oxygen, nitrogen, and sulfur is crucial for the synthesis of many pharmaceuticals, agrochemicals, and materials. Ni(COD)₂-based catalysts have emerged as powerful tools for these transformations.
C-O, C-N, and C-S Bond Formation : Ni(COD)₂ is a versatile precursor for catalysts used in C-O, C-N, and C-S bond-forming reactions. For C-N coupling, air-stable Ni(0) precatalysts derived from Ni(COD)₂ have been developed that show enhanced reactivity for the amination of aryl chlorides, sulfamates, mesylates, and triflates. acs.orgresearchgate.net For example, Ni(cod)(duroquinone) has been used as a single-component, air-stable catalyst for the C-N cross-coupling of N-arylsulfonamides with aryl bromides. acs.orgnih.gov In some cases, Ni(COD)₂ itself can be used, often encapsulated to improve handling, for the coupling of amines with aryl sulfamates. tcichemicals.com For C-S bond activation, Ni(COD)₂ has been employed in the cyanation of aryl thioethers, demonstrating its ability to cleave C-S bonds. acs.orgethz.ch
Cyanation : The introduction of a nitrile group is a valuable transformation in organic synthesis. Ni(COD)₂-catalyzed cyanation reactions provide an alternative to traditional methods that often use highly toxic cyanide sources. acs.orgethz.chnih.gov For instance, aryl thioethers can be converted to aryl nitriles using Ni(COD)₂ as a precatalyst in combination with a suitable ligand and zinc cyanide as the cyanide source. acs.orgethz.ch Another approach utilizes acetonitrile (B52724) as the cyano source, assisted by a silylating agent, in a Ni(COD)₂-catalyzed reaction. nih.gov More recently, the less toxic potassium ferrocyanide (K₄[Fe(CN)₆]) has been employed as a cyanating agent in Ni-catalyzed reactions of (hetero)aryl electrophiles, with Ni(COD)₂ being a viable Ni(0) source. acs.org Dual photoredox-nickel catalysis has also been developed for the cyanation of aryl halides at room temperature, avoiding the need for air-sensitive Ni(0) precursors like Ni(COD)₂ directly in the reaction setup, although Ni(COD)₂ is used to synthesize the key Ni(II) intermediate for mechanistic studies. chinesechemsoc.org
Selective Functionalization of Unconventional Electrophiles
Beyond traditional organic halides and pseudohalides, Ni(COD)₂-based catalysts have enabled the use of less reactive, "unconventional" electrophiles in cross-coupling reactions. This expands the scope of synthetic chemistry by allowing for the activation of otherwise inert C-O, C-S, and C-N bonds. researchgate.net
The cross-coupling of aryl ethers, for example, involves the cleavage of a strong C(sp²)-O bond. Mechanistic studies on the Ni(COD)₂-catalyzed coupling of 2-methoxynaphthalene (B124790) with phenyllithium (B1222949) suggest a pathway involving anionic lithium nickelate intermediates rather than a direct oxidative addition to the Ni(0) center. researchgate.net Similarly, aryl thioethers have been successfully employed as electrophiles in nickel-catalyzed cyanations, where the C-S bond is cleaved. acs.orgethz.ch The use of cyclic sulfates as electrophiles in enantioselective Kumada couplings also highlights the ability of nickel catalysts to activate C-O bonds in challenging substrates. nih.gov Furthermore, Ni(COD)₂ has been shown to catalyze the functionalization of aryl chlorides, which are often less reactive than the corresponding bromides and iodides. nih.govtcichemicals.com
Polymerization and Oligomerization Processes
Bis(1,5-cyclooctadiene)nickel(0) is a key player in the field of polymer chemistry, serving as a precursor for catalysts that control the polymerization and oligomerization of olefins. chemimpex.com The ability of nickel catalysts to influence the structure and properties of polymers makes them highly valuable in the production of materials with specific characteristics.
Homopolymerization and Copolymerization of Olefins
Nickel catalysts derived from Ni(COD)₂ are particularly known for their ability to catalyze the oligomerization of ethylene (B1197577), a process of significant industrial importance, such as in the Shell Higher Olefin Process (SHOP). acs.org The reaction of Ni(COD)₂ with a moderately strong acid can generate the active catalyst for ethylene oligomerization. Mechanistic studies have shown that this process can involve the direct protonation of the coordinated cyclooctadiene ligand. acs.org
In addition to oligomerization, Ni(COD)₂-based systems are used for the polymerization of various olefins. The structure of the ligands employed in conjunction with the nickel precursor plays a crucial role in determining the outcome of the polymerization, including the molecular weight and branching of the resulting polymer.
C-H Functionalization Reactions
The direct functionalization of otherwise inert C-H bonds is a highly sought-after transformation in organic synthesis due to its atom economy. Ni(cod)₂ has emerged as a key catalyst in this field, enabling a variety of C-H functionalization reactions.
Nickel-catalyzed C-H activation can proceed through both directed and non-directed pathways. In directed C-H activation, a coordinating group on the substrate positions the nickel catalyst in proximity to a specific C-H bond, leading to high regioselectivity. mdpi.comresearchgate.netnih.gov For example, Ni(cod)₂ has been used in the directing-group-assisted ortho-C-H functionalization of aromatic amides with alkynes to construct isoquinolone derivatives. mdpi.comnih.gov In this process, a 2-pyridinylmethylamine directing group was found to be optimal. mdpi.com Similarly, the 8-aminoquinoline (B160924) moiety has proven to be a powerful directing group for the ortho-C-H alkylation of benzamide (B126) derivatives. nih.govresearchgate.net
Non-directed C-H functionalization, which does not rely on a directing group, is more challenging but offers a broader scope for substrate functionalization. researchgate.net Nickel catalysts have shown potential in this area, providing an alternative to more expensive noble metal catalysts. researchgate.netnih.gov Theoretical studies have investigated the mechanism of C-H activation in zerovalent bis(1,5-cyclooctadiene) complexes of first-row transition metals, providing insights into the factors that favor this process. acs.org While energetically favorable C-H activation processes were not predicted for the nickel complex itself, the lability of the cod ligands allows for the formation of active catalytic species that can participate in C-H activation. wikipedia.orgacs.org
Ni(cod)₂-based catalytic systems have been successfully employed for the regioselective borylation and alkylation of C-H bonds. These reactions introduce valuable boronate and alkyl groups, which can be further elaborated into a wide range of functionalities.
A silyl-directing group strategy has been developed for the ortho-C(sp²)–H borylation of substituted arenes using a Ni(cod)₂/PMe₃/KHMDS catalyst system. nih.gov This method provides access to ortho-borylated benzylic hydrosilanes, which are versatile synthetic intermediates. nih.gov Mechanistic studies suggest that this borylation reaction may proceed through an unusual Ni(II)/Ni(IV) catalytic cycle. nih.gov
In the realm of alkylation, Ni(cod)₂ has been used to catalyze the regioselective dialkylation of alkenes. nih.gov For instance, a Ni(cod)₂-catalyzed reaction of 8-quinolinylalkenamides with primary alkylzinc reagents and primary alkyl halides leads to 1,2-dialkylation. nih.gov Furthermore, Ni(cod)₂ in combination with appropriate ligands can catalyze the alkylation of C-H bonds in heterocyclic compounds. nih.gov For example, the alkylation of fused azoles with alkyl halides has been achieved using a Ni(cod)₂-based catalyst. nih.gov
Reductive Functionalization and Cyclization Reactions
Ni(cod)₂ is also a potent catalyst for reductive functionalization and cyclization reactions, where a reduction event is coupled with the formation of new chemical bonds.
Deoxygenative transformations are crucial for the conversion of oxygenated functional groups, such as esters and carbonates, into less oxidized moieties. Ni(cod)₂ has been shown to be an effective reagent for such reactions. For example, the treatment of S-(2-pyridyl) aromatic thioates with Ni(cod)₂ under mild conditions affords symmetrical aromatic ketones in good yields. researchgate.netresearchgate.net Another important application is the conversion of thionocarbonates to alkenes, which proceeds efficiently in the presence of Ni(cod)₂. researchgate.net
The addition of P-H and other E-H bonds across unsaturated carbon-carbon bonds, known as hydrophosphinylation and hydrofunctionalization, respectively, represents an atom-economical method for the synthesis of functionalized molecules. While specific examples directly detailing Ni(cod)₂-catalyzed hydrophosphinylation were not prominent in the provided search results, the general reactivity of Ni(cod)₂ in activating substrates and facilitating bond formation is well-established. researchgate.netresearchgate.net The ability of Ni(cod)₂ to catalyze the hydroalkoxylation of butadiene to form butenyl ethers, for instance, highlights its capacity to mediate hydrofunctionalization reactions. core.ac.uk In this process, a nickel-hydride species is proposed to be a key intermediate. core.ac.uk
| Reaction Type | Substrate | Reagent/Catalyst System | Product | Reference |
| Deoxygenative Coupling | S-(2-pyridyl) aromatic thioates | Ni(cod)₂ | Symmetrical aromatic ketones | researchgate.netresearchgate.net |
| Deoxygenative Elimination | Thionocarbonates | Ni(cod)₂ | Alkenes | researchgate.net |
| Hydroalkoxylation | Butadiene | Ni(cod)₂ / Phosphine ligand | Butenyl ethers | core.ac.uk |
Cycloaddition and Dimerization Reactions Initiated or Mediated by Bis(1,5-cyclooctadiene)nickel(0)
Bis(1,5-cyclooctadiene)nickel(0), Ni(COD)₂, is a versatile catalyst precursor for a wide array of organic transformations, most notably cycloaddition and dimerization reactions. The lability of the 1,5-cyclooctadiene (B75094) (COD) ligands allows for the in-situ generation of catalytically active Ni(0) species, which can then orchestrate the formation of various cyclic and dimeric products from unsaturated substrates. The outcomes of these reactions are highly dependent on the nature of the substrates, the presence and type of ancillary ligands, and the reaction conditions.
Cycloaddition Reactions
Ni(COD)₂-based catalytic systems have been extensively employed in various cycloaddition reactions, including [2+2], [3+2+2], and [4+4] cycloadditions, providing access to a diverse range of carbocyclic and heterocyclic frameworks.
[2+2] Cycloaddition Reactions
Nickel-catalyzed [2+2] cycloadditions represent a powerful method for the synthesis of four-membered rings. A notable example is the reductive [2+2] cycloaddition of alkynes for the synthesis of trans-cyclobutenes. The use of a primary aminophosphine (B1255530) ligand has been shown to be crucial for the success of this transformation. The reaction is efficient for alkynes bearing both alkyl and aryl substituents and tolerates a range of functional groups. uh.edu For instance, the reaction of various alkynes in the presence of Ni(COD)₂, a specific aminophosphine ligand (L1), and triethylborane (B153662) (BEt₃) as a reducing agent in a mixture of THF and methanol (B129727) at 50 °C yields the corresponding trans-cyclobutenes in good yields. uh.edupsu.eduwilliams.edu
Table 1: Ni(COD)₂-Catalyzed Reductive [2+2] Cycloaddition of Alkynes
| Entry | Alkyne Substrate (R) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
|---|---|---|---|---|
| 1 | Me | 73 | >20:1 | |
| 2 | Et | 81 | 12:1 | |
| 3 | Pr | 76 | 19:1 | |
| 4 | Bu | 78 | >20:1 | |
| 5 | Ph | 62 | >20:1 |
Reaction Conditions: Alkyne (0.45 mmol), Ni(COD)₂ (0.045 mmol), L1 (0.09 mmol), BEt₃ (0.9 mmol), THF:MeOH (1:4), 50 °C, 2.5 h. uh.edupsu.eduwilliams.edu
[3+2+2] Cycloaddition Reactions
Ni(COD)₂ is also an effective catalyst for [3+2+2] cycloadditions, which are valuable for the construction of seven-membered rings. A key example is the intramolecular cycloaddition of alkene- and alkyne-tethered alkynylidenecyclopropanes (ACPs). researchgate.netprinceton.edu These reactions proceed with high diastereoselectivity and can be tuned to favor different products by changing the ligands. For example, treatment of an alkynylidenecyclopropane with Ni(COD)₂ in toluene (B28343) leads to the desired [3+2+2] cycloadduct. The reaction can be accelerated by gentle heating. researchgate.netprinceton.edu The scope of this reaction is broad, accommodating oxygen-, nitrogen-, and carbon-based tethers. researchgate.net
Table 2: Ni(COD)₂-Catalyzed Intramolecular [3+2+2] Cycloaddition of Alkynylidenecyclopropanes
| Entry | Substrate (X, R) | Product | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | O, H | rt | 24 | 85 | |
| 2 | O, H | 40 | 2 | 83 | |
| 3 | NTs, H | 40 | 2 | 82 | |
| 4 | C(CO₂Me)₂, H | 40 | 2 | 93 | |
| 5 | O, Me | 40 | 2 | 75 |
Reaction Conditions: Substrate (0.2 M in toluene), Ni(COD)₂ (10%). researchgate.netprinceton.edu
[4+4] Cycloaddition Reactions
Intramolecular [4+4] cycloadditions catalyzed by Ni(COD)₂ are particularly useful for the synthesis of eight-membered rings and have found application in the construction of complex natural product skeletons. researchgate.net A significant application is in the synthesis of the bicyclo[6.4.0]dodecane and bicyclo[5.3.1]undecane ring systems, which are core structures of the taxane (B156437) diterpenes. psu.eduresearchgate.net The reaction involves the cyclization of bis-dienes, and the presence of phosphine ligands is often crucial for achieving high yields and selectivities. For instance, the intramolecular cycloaddition of a bis-diene tethered by three carbon atoms in the presence of Ni(COD)₂ and triphenylphosphine (PPh₃) in toluene at 60 °C can produce the corresponding bicyclo[5.3.1]undecane in high yield and with excellent diastereoselectivity. psu.edu
Table 3: Ni(COD)₂-Catalyzed Intramolecular [4+4] Cycloaddition for Bicyclic Systems
| Entry | Substrate | Product | Ligand | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) |
|---|---|---|---|---|---|---|---|
| 1 | PPh₃ | 60 | 2.5 | 92 | 30:1 | ||
| 2 | PPh₃ | 110 | 3 | 52 | 1.3:1 |
Reaction Conditions: Substrate, Ni(COD)₂ (10-20 mol%), Ligand (20-40 mol%), toluene. psu.edu
Dimerization Reactions
Ni(COD)₂ is a precursor to highly active catalysts for the dimerization of various olefins and alkynes. The product distribution is often controlled by the choice of ligands and reaction conditions.
Dimerization of 1,5-Cyclooctadiene
The reactivity of 1,5-cyclooctadiene itself in the presence of Ni(COD)₂ and a co-catalyst is a well-studied example of how reaction conditions can dictate the outcome. In the presence of the catalytic system Ni(COD)₂/BF₃·OEt₂, the reaction pathway can be steered towards either cycloisomerization or [2+2] cyclodimerization. Under an argon atmosphere, the system is highly effective for the cycloisomerization of 1,5-COD to bicyclo[3.3.0]oct-2-ene with very high selectivity. Conversely, in an ethylene atmosphere, the reaction predominantly yields cyclodimers.
Table 4: Catalytic Conversion of 1,5-Cyclooctadiene with Ni(COD)₂/BF₃·OEt₂
| Entry | Atmosphere | Major Product | Selectivity/Yield |
|---|---|---|---|
| 1 | Argon | bicyclo[3.3.0]oct-2-ene | up to 99.5% selectivity at 100% conversion |
| 2 | Ethylene | Cyclodimers | >70% yield |
Dimerization of Simple Olefins
Catalytic systems derived from Ni(COD)₂ are also employed in the dimerization of simple olefins such as propylene (B89431) and butene. The selectivity towards linear or branched dimers is highly dependent on the nature of the phosphine ligand used. For the dimerization of propylene, the use of different triarylphosphine ligands with a Ni(acac)₂/Al₂(C₂H₅)₃Cl₃ system (where Ni(COD)₂ can be an alternative Ni(0) source) leads to varying distributions of 2-methylpentenes, 2,3-dimethylbutenes, and n-hexenes. Generally, more basic and sterically demanding phosphines favor the formation of more branched dimers.
For butene dimerization, Ni(0) complexes in combination with acidic supports or co-catalysts are effective. The reaction can be selective for linear octenes, which are valuable industrial intermediates. The active species are thought to be single Ni(I) or Ni(II) sites formed in situ.
Fundamental Elementary Steps in Nickel Catalysis
The catalytic activity of Ni(cod)₂ is predicated on its capacity to mediate a sequence of elementary organometallic reactions. These include oxidative addition, reductive elimination, migratory insertion, beta-hydride elimination, and transmetalation, which collectively enable the formation of new chemical bonds.
Oxidative Addition Pathways (e.g., C-X, C-O, C-H bond activation)
Oxidative addition is a critical initiation step in many nickel-catalyzed reactions, where the nickel(0) center inserts into a covalent bond, leading to a nickel(II) species. This process involves the formal oxidation of the nickel atom from the 0 to the +2 state. Ni(cod)₂ is a versatile precursor for the active nickel(0) species that readily undergoes oxidative addition with a variety of substrates, including those with carbon-halogen (C-X), carbon-oxygen (C-O), and carbon-hydrogen (C-H) bonds.
The oxidative addition of C-X bonds to nickel(0) complexes is a well-established process. For instance, the reaction of Ni(cod)₂ with aryl halides is a key step in numerous cross-coupling reactions. Mechanistic studies have shown that these reactions can proceed through different pathways, including a concerted three-centered transition state or radical mechanisms, depending on the nature of the aryl halide and the ligands on the nickel center. The presence of electron-donating ligands on the nickel atom generally facilitates the oxidative addition process.
C-O bond activation represents a more challenging but increasingly important area of nickel catalysis, offering opportunities to utilize readily available phenols and their derivatives as coupling partners. The oxidative addition of Ni(0) to the C–O bond of an ester, for example, typically requires an electron-rich ligand on the nickel complex to facilitate the cleavage of this relatively inert bond.
C-H bond activation is a highly sought-after transformation as it allows for the direct functionalization of ubiquitous C-H bonds. Nickel catalysts derived from Ni(cod)₂ have shown promise in this area. For example, Ni(cod)₂ in combination with phosphine ligands can catalyze the activation of C-H bonds in heteroaromatics and arenes. These reactions often proceed via a concerted metalation-deprotonation mechanism or through oxidative addition of the C-H bond to the nickel center.
| Substrate Type | Bond Activated | Catalyst System (Precursor) | Mechanistic Notes |
| Aryl Halides (Ar-X) | C-X | Ni(cod)₂ + Ligand | Can proceed via concerted or radical pathways. |
| Aryl Esters (Ar-OR) | C-O | Ni(cod)₂ + Electron-rich Ligand | Requires specific ligands to cleave the strong C-O bond. |
| Heteroarenes | C-H | Ni(cod)₂ + Phosphine Ligand | Often involves chelation assistance to direct the C-H activation. |
| Pentafluorobenzene | C-H | Ni(cod)₂ + PCyp₃ | Regioselective activation of the acidic C-H bond. nih.gov |
Reductive Elimination Processes
Reductive elimination is the microscopic reverse of oxidative addition and is typically the final step in a catalytic cycle, responsible for the formation of the desired product and the regeneration of the active nickel(0) catalyst. This process involves the formation of a new covalent bond between two ligands attached to the nickel(II) center, with the nickel being formally reduced from +2 to 0.
| Reactant Complex Type | Bond Formed | Catalyst State Change | Influencing Factors |
| LₙNi(II)(R¹)(R²) | R¹-R² (e.g., C-C, C-N) | Ni(II) → Ni(0) | Nature of R¹ and R², ancillary ligands (L), geometry. |
| (dcype)Ni(II)(aryl)(aryloxo) | C(sp²)–O(aryl) | Ni(II) → Ni(0) | Ligand choice is critical to promote this challenging elimination. |
Migratory Insertion and Beta-Hydride Elimination
Migratory insertion is a fundamental step in which an unsaturated ligand, such as an alkene or alkyne, inserts into a nickel-carbon or nickel-hydride bond. This process leads to the formation of a new alkyl or vinylnickel species, respectively, and is a key step in polymerization, hydrofunctionalization, and carbo-functionalization reactions. The insertion typically occurs in a syn-periplanar fashion, where the nickel and the migrating group add to the same face of the unsaturated substrate. Nickel catalysts often exhibit faster rates of migratory insertion compared to their palladium counterparts. acs.org
Beta-hydride elimination is the reverse of migratory insertion of an alkene into a metal-hydride bond. It involves the transfer of a hydrogen atom from the beta-position of an alkyl ligand to the nickel center, resulting in the formation of a nickel-hydride species and a coordinated alkene. This process is a common decomposition pathway for organonickel intermediates and can be a competing side reaction in many catalytic processes. However, it can also be a productive step in reactions such as isomerizations and certain types of coupling reactions. A key characteristic of nickel catalysts is that β-hydride elimination tends to be slower relative to palladium, which allows for a broader range of alkyl coupling partners to be used without decomposition. nih.govnih.gov
| Process | Description | Key Features |
| Migratory Insertion | Insertion of an unsaturated molecule (e.g., alkene) into a Ni-R or Ni-H bond. | Typically syn-addition; crucial for polymerization and functionalization. |
| Beta-Hydride Elimination | Transfer of a β-hydrogen from an alkyl ligand to the Ni center, forming a Ni-H and an alkene. | Reverse of migratory insertion; can be a decomposition pathway or a productive step. Slower for Ni than Pd. |
Transmetalation and Transposition Steps
Transmetalation is a process where an organic group is transferred from one metal to another. In the context of nickel catalysis, this typically involves the transfer of an organometallic reagent (e.g., organozinc, organoboron, or Grignard reagent) to the nickel(II) center. This step is fundamental to many cross-coupling reactions, as it introduces one of the coupling partners to the nickel catalyst. The efficiency of transmetalation depends on the nature of both metals, the organic groups being transferred, and the ligands present in the coordination sphere.
A transposition step , in the context of this review, refers to intramolecular rearrangements of organonickel intermediates. An example is the intramolecular transposition of an intermediate alkenylmetal species, which can lead to the formation of cyclic products.
Investigation of Nickel Oxidation State Cycles
The majority of catalytic processes mediated by Ni(cod)₂ involve the cycling of the nickel center between different oxidation states. The most common of these is the Ni(0)/Ni(II) cycle, although other cycles involving Ni(I), Ni(III), and even Ni(IV) have been proposed and, in some cases, substantiated.
Ni(0)/Ni(II) Catalytic Cycles
The Ni(0)/Ni(II) catalytic cycle is the cornerstone of a vast number of nickel-catalyzed transformations, particularly cross-coupling reactions. A generalized representation of this cycle, initiated by Ni(cod)₂, is as follows:
Ligand Exchange: The weakly bound 1,5-cyclooctadiene (cod) ligands on the Ni(0) precursor are displaced by more strongly coordinating ligands (e.g., phosphines) and/or the substrate to generate a more reactive Ni(0) species.
Oxidative Addition: The active Ni(0) species undergoes oxidative addition with an organic electrophile (e.g., an aryl halide, R¹-X), forming a Ni(II) intermediate of the type LₙNi(II)(R¹)(X).
Transmetalation: A second organic group (R²) is transferred to the nickel center from an organometallic reagent (M-R²), displacing the halide (X) and forming a diorganonickel(II) complex, LₙNi(II)(R¹)(R²).
Reductive Elimination: The diorganonickel(II) complex undergoes reductive elimination to form the desired cross-coupled product (R¹-R²) and regenerate the active Ni(0) catalyst, which can then re-enter the catalytic cycle.
This fundamental cycle can be modified by the inclusion of other elementary steps, such as migratory insertion or beta-hydride elimination, leading to a wider array of transformations. The specific nature of the ligands, substrates, and reaction conditions can significantly influence the efficiency and selectivity of each step within the cycle. For instance, in some photoredox/nickel dual catalytic systems, a Ni(0)/Ni(II)/Ni(III) cycle has been proposed, where the Ni(II) intermediate is further oxidized to Ni(III) to facilitate a challenging reductive elimination step. wikipedia.orgescholarship.org
Advanced Spectroscopic and Analytical Techniques for Studying Bis 1,5 Cyclooctadiene Nickel 0
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the identity and purity of Bis(1,5-cyclooctadiene)nickel(0) and for studying its dynamic behavior in solution.
Diffusion-Ordered Spectroscopy (DOSY)
Diffusion-Ordered Spectroscopy (DOSY) is a powerful 2D NMR technique that separates the signals of different species in a mixture based on their translational diffusion coefficients. This method is particularly valuable in polymer science and for analyzing complex reaction mixtures. umc.edu.dz In the context of Ni(cod)₂, DOSY can be applied to:
Analyze Reaction Mixtures: Distinguish between the Ni(cod)₂ starting material, free cyclooctadiene, and larger, newly formed catalytic complexes or products in a single, non-invasive measurement.
Study Aggregation: Determine if the complex exists as a monomer or forms larger aggregates in different solvents.
Confirm Complexation: Verify the formation of new complexes by observing a common diffusion coefficient for both the nickel center and the associated ligands.
The technique provides insights into the relative sizes of molecules in solution, making it a valuable tool for mechanistic studies without the need for physical separation. umc.edu.dz
Vibrational Spectroscopy (IR and Raman) for Bond Characterization
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a "fingerprint" of the molecule by probing its vibrational modes. researchgate.net For Ni(cod)₂, these methods are used to characterize the nature of the nickel-olefin bond. The key spectral regions of interest are the C=C and C-H stretching and bending frequencies of the cyclooctadiene ligands. Upon coordination to the nickel(0) center, the frequency of the C=C stretching vibration shifts compared to that of the free ligand. This shift is indicative of the π-backbonding from the electron-rich nickel center to the π* antibonding orbitals of the alkene, which weakens the C=C bond. Analysis of these vibrational modes offers direct evidence of the metal-ligand interaction. researchgate.net
X-ray Diffraction Techniques for Solid-State Structures
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction analysis has been instrumental in establishing the solid-state structure of Ni(cod)₂. researchgate.net The analysis reveals a tetrahedral coordination geometry around the central nickel(0) atom. wikipedia.org The nickel is coordinated to the four carbon-carbon double bonds from the two U-shaped cyclooctadiene ligands. This structural determination confirms the η⁴-coordination of each cod ligand, where all four double bond carbons of each ligand are bonded to the metal center. This technique provides precise data on bond lengths and angles, confirming the distortion of the C=C bonds upon coordination and providing a foundational understanding of the complex's geometry before it engages in chemical reactions.
Electrochemical Methods (e.g., Cyclic Voltammetry) for Redox Behavior
The catalytic utility of Ni(cod)₂ often involves changes in the oxidation state of the nickel atom. Electrochemical methods, particularly cyclic voltammetry (CV), are employed to study this redox behavior. researchgate.net CV measures the current response of a compound to a cycling potential, providing information on the potentials at which oxidation and reduction events occur. For Ni(cod)₂, CV can be used to probe the Ni(0)/Ni(I) and Ni(I)/Ni(II) redox couples. Studies have shown that Ni(cod)₂ can be oxidized to a reactive monocation, [Ni(cod)₂]⁺. wikipedia.org The redox potentials obtained from these experiments are critical for understanding the feasibility of proposed steps in catalytic cycles, such as oxidative addition, which formally oxidizes the nickel center.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species
Bis(1,5-cyclooctadiene)nickel(0), or Ni(cod)₂, is a coordination complex with a d¹⁰ electron configuration, rendering it diamagnetic. wikipedia.org Consequently, Ni(cod)₂ itself is not directly observable by Electron Paramagnetic Resonance (EPR) spectroscopy, a technique that specifically detects species with unpaired electrons. springernature.com
However, EPR spectroscopy serves as an invaluable tool for characterizing paramagnetic species that are generated from Ni(cod)₂ in the course of chemical reactions. springernature.com Many catalytic cycles involving nickel complexes proceed through paramagnetic intermediates, such as Ni(I) or Ni(III) species. The study of these transient species by EPR provides critical insights into reaction mechanisms, catalyst activation, and deactivation pathways. springernature.com
For instance, the oxidation of Ni(0) complexes can lead to the formation of paramagnetic Ni(I) species. Research has shown that the reaction of Ni(II) with Ni(0) complexes in the presence of olefins like 1,5-cyclooctadiene (B75094) can produce cationic, monomeric, and paramagnetic Ni(I) complexes which can be investigated using EPR spectroscopy. researchgate.net The EPR spectrum of such a species, specifically a (η⁵-cyclopentadienyl)nickel(I) complex with 1,5-cyclooctadiene, exhibits a characteristic signal confirming the presence of a paramagnetic Ni(I) center. researchgate.net
Detailed analysis of the EPR spectrum, including the g-tensor and hyperfine coupling constants, allows for the determination of the electronic structure and coordination environment of the paramagnetic nickel center. springernature.com
Table 1: Representative EPR Data for a Paramagnetic Nickel(I) Species
| Parameter | Observed Value | Significance | Reference |
| g-value | 2.088 | Characterizes the magnetic moment of the unpaired electron. | researchgate.net |
| Hyperfine Splitting (a) | 104 G | Indicates coupling to two ³¹P nuclei in the complex. | researchgate.net |
Other Advanced Analytical Methods (e.g., Gel Permeation Chromatography)
Beyond EPR, a suite of other advanced analytical techniques is employed to characterize Bis(1,5-cyclooctadiene)nickel(0) and its reaction products.
Gel Permeation Chromatography (GPC) , also known as size-exclusion chromatography, is a technique that separates molecules based on their hydrodynamic volume. It is most commonly used to determine the molecular weight distribution of polymers. While theoretically applicable, specific studies detailing the use of GPC for the routine analysis of Ni(cod)₂ are not prominently featured in the literature.
Other analytical methods are more commonly documented for the characterization of this complex:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a primary method for confirming the identity and assessing the purity of Ni(cod)₂. The spectrum for the complex is straightforward, showing characteristic broad signals for the methine (CH) and methylene (B1212753) (CH₂) protons of the cyclooctadiene ligands. researchgate.net
Mass Spectrometry (MS): Electron ionization mass spectrometry data for Ni(cod)₂ is available, providing information on its molecular weight and fragmentation pattern. nist.gov
X-ray Photoelectron Spectroscopy (XPS): XPS can be used to determine the elemental composition and the oxidation state of the nickel center. The National Institute of Standards and Technology (NIST) maintains a database containing XPS data for Ni(cod)₂. nist.gov
Chromatographic Techniques: Methods like preparative thin-layer chromatography (TLC) and filtration over silica (B1680970) gel are utilized for the purification of reaction products derived from Ni(cod)₂. tcichemicals.com
Table 2: Summary of Other Analytical Methods for Ni(cod)₂
| Analytical Method | Application | Typical Findings / Data | Reference |
| ¹H Nuclear Magnetic Resonance (¹H NMR) | Identity confirmation and purity assessment. | δ 4.31 (br, CH), 2.08 (br, CH₂) | researchgate.net |
| Mass Spectrometry (MS) | Molecular weight determination and structural elucidation. | Provides mass-to-charge ratio (m/z) of the parent ion and fragments. | nist.gov |
| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition and chemical state analysis. | Binding energy data for Ni and other elements. | nist.gov |
| Preparative TLC / Column Chromatography | Purification of compounds synthesized using Ni(cod)₂. | Isolation of pure products from reaction mixtures. | tcichemicals.com |
Future Prospects and Broader Impact of Bis 1,5 Cyclooctadiene Nickel 0 Research
Innovations in Catalyst Design for Enhanced Activity and Selectivity
A primary focus of current research is the design of novel ligands to modify the reactivity of nickel catalysts derived from Ni(cod)₂. The lability of the cyclooctadiene (cod) ligands allows for their ready displacement by a variety of other ligands, such as phosphines, phosphites, and bipyridines, which in turn allows for the fine-tuning of the catalyst's electronic and steric properties. wikipedia.orgresearchgate.net This modulation is critical for improving both the activity and selectivity of catalytic reactions.
For instance, the development of bidentate ligands with specific bite angles and steric profiles has been instrumental in achieving high selectivity in reactions like the Heck reaction, favoring branched products over linear ones. researchgate.net Furthermore, the strategic use of bulky ligands can enhance the stability of the resulting nickel complexes, which is crucial for achieving high yields and preventing catalyst decomposition. The quest for air-stable nickel precatalysts is a significant driver in this area, aiming to create catalysts that are easier to handle and more practical for widespread use in both academic and industrial settings. acs.org
| Ligand Type | Impact on Catalysis | Example Application |
| Bulky Phosphines | Increased stability and selectivity | Cross-coupling reactions |
| Bidentate Ligands | Control of regioselectivity | Cationic Heck reaction |
| N-Heterocyclic Carbenes (NHCs) | Enhanced catalyst stability and activity | C-N cross-coupling |
Integration with Photoredox and Electrochemistry in Sustainable Synthesis
A significant leap forward in sustainable chemistry involves the synergistic combination of nickel catalysis with photoredox and electrochemical methods. These approaches offer greener alternatives to traditional synthetic routes by utilizing light or electricity to drive chemical reactions, often under milder conditions.
Metallaphotoredox catalysis, where a photosensitizer absorbs light and engages with a nickel catalyst, has unlocked novel reaction pathways. acs.org For example, an iridium-based photosensitizer can be used to generate a Ni(0) species from a Ni(I) precursor, which then participates in a cross-coupling reaction. acs.org This dual catalytic system enables transformations that are difficult to achieve through thermal catalysis alone.
Electrochemistry provides another powerful tool for generating reactive Ni(0) species from more stable and less air-sensitive Ni(II) salts. researchgate.net This in-situ generation of the active catalyst avoids the need to handle the highly air-sensitive Ni(cod)₂ directly, enhancing the practicality and reproducibility of nickel-catalyzed reactions. researchgate.net Electrochemical methods can also be adapted for large-scale synthesis through flow processes, further bolstering their industrial applicability. researchgate.net
Addressing Challenges in Industrial-Scale Homogeneous Nickel Catalysis
Despite the immense potential of Ni(cod)₂-derived catalysts, their widespread adoption in industrial processes is hampered by several challenges. The primary obstacle is the air-sensitivity and thermal instability of Ni(cod)₂, which necessitates handling in inert atmospheres and storage at low temperatures. wikipedia.orgresearchgate.net This complicates its use on a large scale and adds to operational costs.
Furthermore, the cost and availability of the specialized ligands required to achieve high performance can be prohibitive for industrial applications. The separation of the homogeneous catalyst from the product stream at the end of a reaction is another significant hurdle, leading to potential product contamination and loss of the expensive catalyst.
Current research efforts are focused on developing more robust and air-stable nickel precatalysts to circumvent the issues associated with Ni(cod)₂. acs.org The goal is to create catalysts that are not only highly active and selective but also practical and economical for large-scale manufacturing.
Development of Robust and Recyclable Catalytic Systems (e.g., Immobilization)
To overcome the challenges of catalyst separation and reuse, significant research is directed towards the development of immobilized nickel catalysts. Immobilization involves anchoring the active nickel species onto a solid support, such as a polymer, silica (B1680970), or magnetic nanoparticle. This heterogenization of a homogeneous catalyst allows for easy separation from the reaction mixture by simple filtration, enabling catalyst recycling and reducing operational costs.
Exploration of New Reactivity Modes and Substrate Scopes
The unique electronic properties of nickel, including its ability to readily access multiple oxidation states, continue to drive the discovery of new chemical transformations. nih.gov Researchers are constantly exploring novel reactivity modes for Ni(cod)₂-derived catalysts, expanding the scope of substrates that can be effectively utilized in organic synthesis.
Recent advancements have demonstrated the utility of Ni(cod)₂ in a wide array of reactions, including:
Cross-coupling reactions: Forming carbon-carbon and carbon-heteroatom bonds with a broad range of substrates, including challenging aryl chlorides. researchgate.net
Cycloaddition reactions: Catalyzing the formation of cyclic compounds from unsaturated precursors. researchgate.netsigmaaldrich.com
Hydrodehalogenation: Removing halogen atoms from organic molecules, which is important for the synthesis of fine chemicals and pharmaceuticals. chemrxiv.org
Carboxylation reactions: Incorporating carbon dioxide into organic molecules to synthesize carboxylic acids. sigmaaldrich.com
The ongoing investigation into the mechanistic details of these reactions, often aided by computational studies, provides valuable insights that guide the development of new catalysts and synthetic methodologies. youtube.com This continuous exploration ensures that nickel catalysis, with Ni(cod)₂ as a key precursor, will remain at the forefront of innovation in chemical synthesis.
Q & A
Basic: What are the standard synthesis protocols and characterization methods for Bis(1,5-cyclooctadiene)nickel(0)?
Bis(1,5-cyclooctadiene)nickel(0) is synthesized via ligand substitution reactions, typically starting from nickel(II) precursors reduced in the presence of 1,5-cyclooctadiene (COD) under inert atmospheres (e.g., argon or nitrogen). A common method involves reacting nickel acetylacetonate with COD in anhydrous tetrahydrofuran (THF) or toluene, followed by reduction with a reducing agent like sodium borohydride .
Characterization includes:
- Nuclear Magnetic Resonance (NMR) : To confirm ligand coordination (e.g., absence of free COD signals in H NMR spectra) .
- X-ray crystallography : For structural elucidation of the square-planar geometry .
- Elemental analysis : To verify purity and stoichiometry (e.g., Ni content via ICP-MS) .
Basic: What safety precautions are critical when handling Bis(1,5-cyclooctadiene)nickel(0)?
The compound is classified as a Category 1 carcinogen (IARC, ACGIH) and is highly sensitive to air and moisture. Key precautions include:
- Inert atmosphere handling : Use gloveboxes or Schlenk lines to prevent oxidation .
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential allergic reactions .
- Storage : Keep in sealed containers under argon at temperatures below 25°C. Avoid halogenated solvents (e.g., dichloromethane), which induce decomposition .
Advanced: How does ligand substitution influence the catalytic activity of Bis(1,5-cyclooctadiene)nickel(0) in cross-coupling reactions?
Ligand substitution modulates catalytic activity by altering electron density and steric effects. For example:
- Phosphine ligands : Enhance stability in Suzuki-Miyaura couplings by preventing nanoparticle aggregation.
- Diimine ligands : Improve selectivity in olefin polymerization by controlling access to the nickel center .
Methodological approach :
Synthesize ligand-nickel adducts under inert conditions.
Monitor reaction progress via P NMR or IR spectroscopy to confirm ligand coordination.
Compare turnover frequencies (TOFs) in model reactions (e.g., aryl halide couplings) to assess catalytic efficiency .
Advanced: How can researchers resolve contradictions in reported ligand coordination behavior?
Discrepancies in ligand coordination (e.g., absence of amine-arm binding in certain diimine complexes) require multi-technique validation:
- Spectroscopic analysis : Use H NMR to detect shifts in ligand proton signals upon coordination.
- X-ray absorption spectroscopy (XAS) : Probe nickel-ligand bond distances and oxidation states.
- Computational modeling : Density Functional Theory (DFT) can predict favorable coordination geometries and electronic structures .
Basic: What are the best practices for storing Bis(1,5-cyclooctadiene)nickel(0) to ensure stability?
- Storage conditions : Keep in amber vials under argon at -20°C to slow decomposition.
- Solvent compatibility : Use aromatic hydrocarbons (e.g., toluene) for dissolution; avoid ethers or alcohols, which promote ligand displacement .
- Stability monitoring : Regularly check for color changes (yellow to brown indicates decomposition) and analyze via TGA for mass loss .
Advanced: What mechanistic insights guide the use of Bis(1,5-cyclooctadiene)nickel(0) in olefin polymerization?
The compound acts as a precursor to active Ni(0) species in chain-growth polymerization. Key mechanistic steps include:
Initiation : Oxidative addition of olefins to the Ni(0) center.
Propagation : Migratory insertion of monomers into the Ni-C bond.
Termination : β-hydrogen elimination or chain transfer.
Experimental validation :
- Kinetic studies : Monitor monomer consumption via GC-MS.
- Electron paramagnetic resonance (EPR) : Detect radical intermediates in chain-transfer steps .
Basic: How is the purity of Bis(1,5-cyclooctadiene)nickel(0) assessed in academic research?
- Elemental analysis : Quantify Ni content (target: ~21.3% w/w) to confirm stoichiometry .
- Melting point determination : Pure samples melt at 60°C; deviations suggest impurities .
- Thin-layer chromatography (TLC) : Spot tests in hexane/ethyl acetate mixtures detect residual ligands or decomposition products .
Advanced: What analytical techniques are used to study decomposition pathways of Bis(1,5-cyclooctadiene)nickel(0)?
- Thermogravimetric analysis (TGA) : Identifies decomposition temperatures and mass loss profiles (e.g., CO/CO release at >100°C) .
- Gas chromatography-mass spectrometry (GC-MS) : Detects volatile decomposition byproducts like cyclooctane.
- In situ IR spectroscopy : Tracks ligand dissociation in real time under controlled atmospheres .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
